Gadolinium acetylacetonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H21GdO6 |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

gadolinium(3+);(Z)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/3C5H8O2.Gd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

InChI Key |

IQGAADOKZGEEQE-LNTINUHCSA-K |

Isomeric SMILES |

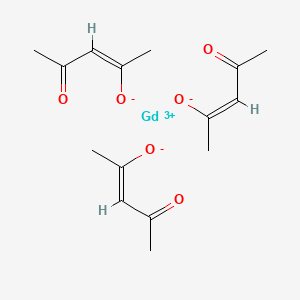

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Gd+3] |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Gd+3] |

Synonyms |

gadolinium acetylacetonate GdAcAc cpd |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Gadolinium Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of gadolinium acetylacetonate, a coordination complex with significant potential in various scientific and biomedical applications. This document details experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate key processes and relationships, serving as a vital resource for professionals in research and drug development.

Introduction

This compound, often abbreviated as Gd(acac)₃, is a metal-organic complex consisting of a central gadolinium(III) ion coordinated to three acetylacetonate ligands. The unique paramagnetic properties of the Gd(III) ion, which possesses seven unpaired electrons, make its complexes valuable as contrast agents in magnetic resonance imaging (MRI).[1] The acetylacetonate ligands provide a stable coordination environment and can be modified to tune the complex's solubility, stability, and biological activity. This guide will focus on the synthesis of hydrated forms of this compound, which are more commonly isolated, and detail various characterization techniques to confirm its structure and purity.

Synthesis of this compound Hydrate

While the anhydrous form of this compound is often discussed, the hydrated forms, particularly the dihydrate (Gd(acac)₃(H₂O)₂), are more readily synthesized and characterized crystallographically.[2] A common route for the synthesis of lanthanide acetylacetonates involves the reaction of a gadolinium salt, such as gadolinium(III) chloride or gadolinium(III) nitrate, with acetylacetone in a suitable solvent, often in the presence of a base to deprotonate the acetylacetone.

General Synthesis from Gadolinium(III) Salts

A generalized procedure for the synthesis of gadolinium(III) acetylacetonate hydrate involves dissolving a gadolinium(III) salt (e.g., GdCl₃·6H₂O or Gd(NO₃)₃·6H₂O) in a solvent, followed by the addition of acetylacetone and a base (e.g., ammonia or sodium hydroxide) to facilitate the formation of the complex.

Experimental Protocol:

-

Dissolution of Gadolinium Salt: Dissolve one molar equivalent of a gadolinium(III) salt (e.g., gadolinium(III) chloride hexahydrate) in a suitable solvent such as water or ethanol.

-

Addition of Acetylacetone: To the stirred solution, add a slight excess (approximately 3.3 molar equivalents) of acetylacetone.

-

Basification: Slowly add a base (e.g., dilute ammonium hydroxide or sodium hydroxide solution) dropwise to the mixture with vigorous stirring. The base deprotonates the acetylacetone, allowing it to coordinate with the gadolinium ion. The pH of the solution should be carefully monitored and adjusted to be slightly basic (pH 7-8) to ensure complete precipitation of the complex.

-

Precipitation and Isolation: A precipitate of this compound hydrate will form. Continue stirring for a period to ensure complete reaction.

-

Filtration and Washing: Isolate the precipitate by filtration. Wash the solid product with deionized water to remove any unreacted starting materials and byproducts, followed by a solvent with low polarity like diethyl ether to aid in drying.

-

Drying: Dry the resulting solid under vacuum or in a desiccator to obtain the final product.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following techniques are commonly employed.

Spectroscopic Characterization

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides evidence of the coordination of the acetylacetonate ligand to the gadolinium ion.

Experimental Protocol:

A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded using an FT-IR spectrometer.

Interpretation of the Spectrum:

The FT-IR spectrum of this compound trihydrate (Gd(acac)₃·3H₂O) exhibits characteristic absorption bands.[3] The peak around 1602 cm⁻¹ is associated with the C=O stretching vibration of the keto-enol tautomer of the β-diketone ligand.[3] The C=C stretching vibration of the enol form is observed at approximately 1523 cm⁻¹.[3] Vibrations corresponding to the -CH₃ groups are found at 1391 cm⁻¹ and 1016 cm⁻¹.[3] A broad band centered around 3300 cm⁻¹ indicates the presence of crystalline water.[3] The Gd-O stretching absorption appears at a lower frequency, around 536 cm⁻¹.[3]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (crystalline water) | ~3300 (broad) |

| C=O Stretch (keto) | ~1602 |

| C=C Stretch (enol) | ~1523 |

| -CH₃ Vibrations | ~1391, ~1016 |

| Gd-O Stretch | ~536 |

| Table 1: Characteristic FT-IR absorption bands for Gd(acac)₃·3H₂O.[3] |

Due to the paramagnetic nature of the Gd(III) ion, obtaining high-resolution ¹H and ¹³C NMR spectra of this compound can be challenging. The unpaired electrons of the gadolinium ion cause significant line broadening and large chemical shifts in the NMR signals of the nearby ligand protons and carbons.[4] This phenomenon, known as the paramagnetic effect, can make spectral interpretation difficult.[4] However, the shifts and broadening can themselves be a source of structural information. For comparison, the ¹H NMR spectrum of a diamagnetic acetylacetonate complex would show sharp signals for the methyl and methine protons of the ligand.

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the complex. Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are suitable for the analysis of metal complexes.[5] The isotopic distribution pattern of gadolinium can be a key identifier in the mass spectrum.[5]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability and decomposition of the complex.

Experimental Protocol:

A small, accurately weighed sample of the complex is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate. The change in mass (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

Interpretation of Thermal Data:

For this compound trihydrate (Gd(acac)₃·3H₂O), the TGA curve typically shows an initial weight loss below 150 °C, corresponding to the loss of water molecules.[3] The complex exhibits a more complex decomposition behavior at higher temperatures, with DTA peaks observed between 190-350 °C and 350-500 °C, indicating the decomposition of the acetylacetonate ligands.[3]

| Temperature Range (°C) | Event |

| < 150 | Loss of water of hydration |

| 190 - 500 | Decomposition of acetylacetonate ligands |

| Table 2: Thermal decomposition stages of Gd(acac)₃·3H₂O.[3] |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex. This compound has been characterized as a dihydrate, Gd(acac)₃(H₂O)₂, by X-ray crystallography.[2] In this structure, the gadolinium ion is eight-coordinated.

Applications in Drug Development

The paramagnetic properties of gadolinium complexes make them highly effective as T₁ contrast agents in MRI, which is a crucial tool in modern diagnostics and drug development.[1] By enhancing the relaxation rate of water protons in their vicinity, these agents improve the contrast of MR images, allowing for better visualization of tissues and organs. The development of targeted gadolinium-based contrast agents, where the complex is conjugated to a biomolecule that specifically binds to a biological target, is an active area of research. This approach enables molecular imaging, providing insights into biological processes at the molecular and cellular level, which is invaluable for understanding disease mechanisms and evaluating the efficacy of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthesis is typically achieved through the reaction of a gadolinium salt with acetylacetone in a basic solution, yielding a hydrated complex. A comprehensive suite of characterization techniques, including FT-IR, thermal analysis, and X-ray crystallography, is essential to confirm the structure and purity of the synthesized compound. The unique magnetic properties of this compound and its derivatives underscore their importance in the development of advanced MRI contrast agents, with significant implications for disease diagnosis and drug development.

References

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vibgyorpublishers.org [vibgyorpublishers.org]

- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 5. Detection and quantification of lanthanide complexes in cell lysates by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Magnetic Properties of Gadolinium (III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Gadolinium (III) acetylacetonate, a coordination complex of the rare-earth metal gadolinium, is a compound of significant interest due to the inherent magnetic properties of the gadolinium (III) ion. With its seven unpaired 4f electrons, the Gd(III) ion possesses a large magnetic moment, making it a powerful paramagnetic center. This guide provides a comprehensive overview of the magnetic characteristics of gadolinium (III) acetylacetonate, detailing its synthesis, experimental characterization, and key magnetic parameters.

Core Magnetic Properties

The magnetic behavior of gadolinium (III) acetylacetonate is dominated by the electronic configuration of the central Gd(III) ion. As a 4f⁷ ion, it has a half-filled f-shell, resulting in a ground state with a total spin quantum number of S = 7/2. This high spin state is the primary origin of the compound's strong paramagnetism. The theoretical spin-only effective magnetic moment for a Gd(III) ion is approximately 7.94 Bohr magnetons (μB).

While the acetylacetonate ligands create a specific coordination environment around the Gd(III) ion, they have a minimal effect on the bulk magnetic susceptibility of the complex. The magnetic properties are largely governed by the intrinsic characteristics of the gadolinium ion itself.

Synthesis of Gadolinium (III) Acetylacetonate Hydrate

A common method for the synthesis of gadolinium (III) acetylacetonate hydrate involves the reaction of a gadolinium salt with acetylacetone in a basic medium. A representative protocol is as follows:

Experimental Protocol: Synthesis of Gd(acac)₃·nH₂O

-

Materials:

-

Gadolinium (III) chloride hexahydrate (GdCl₃·6H₂O)

-

Acetylacetone (2,4-pentanedione, Hacac)

-

Ammonia solution (or another suitable base)

-

Ethanol

-

Deionized water

-

-

Procedure:

-

Dissolve a stoichiometric amount of gadolinium (III) chloride hexahydrate in a mixture of ethanol and water.

-

In a separate beaker, dissolve a threefold molar excess of acetylacetone in ethanol.

-

Slowly add the acetylacetone solution to the gadolinium salt solution with constant stirring.

-

Gradually add a dilute ammonia solution dropwise to the mixture to deprotonate the acetylacetone, facilitating its coordination to the Gd(III) ion. The pH should be carefully monitored and adjusted to the optimal range for precipitation.

-

A white or off-white precipitate of gadolinium (III) acetylacetonate hydrate will form.

-

Continue stirring the mixture for a specified period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it several times with deionized water and then with small portions of cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the resulting solid in a desiccator over a suitable drying agent to obtain the final product.

-

The exact number of water molecules of hydration can vary, with the dihydrate, Gd(acac)₃·2H₂O, being a commonly characterized form.[1]

Experimental Characterization of Magnetic Properties

The magnetic properties of gadolinium (III) acetylacetonate are primarily investigated through magnetic susceptibility measurements, Electron Paramagnetic Resonance (EPR) spectroscopy, and relaxivity measurements.

Magnetic Susceptibility

Magnetic susceptibility measurements provide information about the strength of the magnetic response of a material to an applied magnetic field. For paramagnetic substances like gadolinium (III) acetylacetonate, the magnetic susceptibility is positive and its temperature dependence can provide insights into the magnetic interactions within the material.

Experimental Protocol: Determination of Magnetic Susceptibility by the Evans Method (NMR Spectroscopy)

The Evans method is a widely used technique to determine the magnetic susceptibility of a paramagnetic substance in solution using a standard NMR spectrometer.

-

Materials:

-

Gadolinium (III) acetylacetonate

-

A suitable deuterated solvent (e.g., CDCl₃)

-

An inert reference compound with a sharp NMR signal (e.g., tetramethylsilane, TMS, or a small amount of a non-coordinating solvent with a distinct peak)

-

-

Procedure:

-

Prepare a solution of known concentration of gadolinium (III) acetylacetonate in the deuterated solvent.

-

Prepare a reference sample containing only the deuterated solvent and the inert reference compound.

-

Acquire the ¹H NMR spectrum of the reference sample and accurately determine the chemical shift of the reference signal.

-

Acquire the ¹H NMR spectrum of the solution containing the gadolinium (III) acetylacetonate and the reference compound. The paramagnetic nature of the Gd(III) ion will cause a shift in the resonance frequency of the reference signal.

-

Measure the difference in the chemical shift (in Hz) of the reference signal between the two spectra.

-

The molar magnetic susceptibility (χ_M) can then be calculated using the following formula:

χ_M = (Δν / (ν₀ * c)) * (M / ρ)

where:

-

Δν is the change in frequency of the reference signal (in Hz)

-

ν₀ is the operating frequency of the NMR spectrometer (in Hz)

-

c is the concentration of the paramagnetic sample (in g/cm³)

-

M is the molar mass of the paramagnetic substance (in g/mol )

-

ρ is the density of the solution (in g/cm³)

-

-

From the temperature dependence of the magnetic susceptibility, the effective magnetic moment (μ_eff) and the Weiss constant (θ) can be determined by fitting the data to the Curie-Weiss law: χ = C / (T - θ).

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species. For Gd(III) complexes, EPR can provide detailed information about the electronic structure and the local coordination environment of the gadolinium ion.

Experimental Protocol: Solid-State EPR Spectroscopy

-

Instrumentation: An X-band or Q-band EPR spectrometer equipped with a cryostat for low-temperature measurements.

-

Sample Preparation: A powdered sample of gadolinium (III) acetylacetonate is packed into a quartz EPR tube.

-

Data Acquisition:

-

The EPR spectrum is recorded at various temperatures, typically from room temperature down to liquid helium temperatures.

-

The spectrum of a Gd(III) complex is often complex due to the high spin (S=7/2) and the effects of zero-field splitting (ZFS).

-

High-frequency EPR is often beneficial for a more accurate determination of the ZFS parameters.[2]

-

-

Data Analysis: The experimental spectra are simulated using a spin Hamiltonian to extract the g-factor and the zero-field splitting parameters (D and E).

Relaxivity Measurements

In the context of drug development, particularly for MRI contrast agents, the relaxivity of a gadolinium complex is a critical parameter. Relaxivity (r₁ and r₂) is a measure of the efficiency of a paramagnetic compound to increase the relaxation rates of surrounding water protons.

Experimental Protocol: T₁ Relaxivity Measurement

-

Instrumentation: An NMR spectrometer or a clinical MRI scanner.

-

Sample Preparation: A series of solutions of gadolinium (III) acetylacetonate of varying concentrations are prepared in a relevant aqueous medium (e.g., water or a buffer solution).

-

Data Acquisition:

-

The longitudinal relaxation time (T₁) of the water protons is measured for each sample using an inversion-recovery pulse sequence.

-

A plot of the relaxation rate (1/T₁) versus the concentration of the gadolinium complex is generated.

-

-

Data Analysis: The slope of the linear fit to the data gives the longitudinal relaxivity, r₁, typically expressed in units of mM⁻¹s⁻¹.

Quantitative Magnetic Data

| Magnetic Parameter | Symbol | Value | Notes |

| Theoretical Effective Magnetic Moment | μ_eff | ~7.94 μ_B | Based on the spin-only formula for a Gd(III) ion (S = 7/2). |

| Experimental Longitudinal Relaxivity (unloaded) | r₁ | < 10 mM⁻¹s⁻¹ | Measured at 1.5 T and 25°C for Gd(acac)₃·2H₂O.[3] |

| Experimental Longitudinal Relaxivity (nanoconfined) | r₁ | 103 mM⁻¹s⁻¹ | Measured at 1.5 T and 25°C for Gd(acac)₃·2H₂O confined within ultrashort single-walled carbon nanotubes.[3] |

Further experimental studies are required to populate the table with definitive values for magnetic susceptibility, experimental effective magnetic moment, Weiss constant, and EPR parameters.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent magnetic characterization of gadolinium (III) acetylacetonate.

Relationship between Structure and Magnetic Properties

The magnetic properties of gadolinium (III) acetylacetonate are a direct consequence of its electronic and molecular structure. This relationship is depicted in the diagram below.

References

- 1. Gadolinium acetylacetonate - Wikipedia [en.wikipedia.org]

- 2. A high-frequency EPR study of frozen solutions of Gd(III) complexes: straightforward determination of the zero-field splitting parameters and simulation of the NMRD profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relaxivity enhancement of aquated Tris(β-diketonate)gadolinium(III) chelates by confinement within ultrashort single-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Gadolinium Acetylacetonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Gadolinium Acetylacetonate

Gadolinium(III) acetylacetonate, with the chemical formula Gd(C₅H₇O₂)₃ or Gd(acac)₃, is a coordination complex of the gadolinium ion with three acetylacetonate ligands. It often exists as a hydrate.[1] Such compounds are of significant interest in various fields, including as precursors for the synthesis of gadolinia-doped materials and potentially in the development of contrast agents for magnetic resonance imaging (MRI).[1] The solubility of these complexes in non-aqueous media is a critical parameter for their application in organic synthesis, materials science, and drug formulation.

Solubility of Lanthanide Acetylacetonates: A Qualitative Overview

Lanthanide acetylacetonates are generally characterized by their solubility in organic solvents, a property that is leveraged in various synthetic and application-oriented processes. The choice of solvent is crucial and is often dictated by the polarity of the solvent and the specific lanthanide complex.

Table 1: Qualitative Solubility of Lanthanide Acetylacetonates in Organic Solvents

| Lanthanide Acetylacetonate | General Solubility in Organic Solvents | Specific Observations |

| Gadolinium(III) Acetylacetonate | Generally considered soluble in organic solvents. | Often used in preparations requiring non-aqueous conditions. |

| Europium(III) Acetylacetonate | Soluble in various organic solvents. | Insoluble in water. |

| Lanthanum(III) Acetylacetonate | Soluble in organic solvents. | Utilized in applications requiring non-aqueous solubility. |

| Ytterbium(III) Acetylacetonate | Soluble in organic solvents. | Employed as a source of ytterbium in organic media. |

Quantitative Solubility Data: Iron(III) Acetylacetonate as an Analog

Due to the lack of specific quantitative solubility data for this compound in the public domain, we present data for iron(III) acetylacetonate, Fe(acac)₃. As a trivalent metal acetylacetonate, its solubility behavior can provide valuable insights and a practical benchmark for researchers working with Gd(acac)₃.

Table 2: Quantitative Solubility of Iron(III) Acetylacetonate in Various Organic Solvents at 25°C

| Solvent | Chemical Formula | Solubility ( g/100 mL) |

| Benzene | C₆H₆ | 52.5 |

| Toluene | C₇H₈ | 21.3 |

| Methanol | CH₃OH | 9.5 |

| Ethanol | C₂H₅OH | Soluble |

| Acetone | C₃H₆O | Soluble |

| Chloroform | CHCl₃ | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Soluble |

| n-Propanol | C₃H₈O | Data available |

| Ethyl Acetate | C₄H₈O₂ | Data available |

| Tetrahydrofuran (THF) | C₄H₈O | Data available |

Note: The term "Soluble" indicates that the source states solubility without providing a specific value. "Data available" indicates that studies have been conducted, but the specific values were not in the accessed abstracts.[2][3]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a metal acetylacetonate, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (or other metal acetylacetonate)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a hotplate

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for metal analysis)

-

Syringe filters (solvent-compatible)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the metal acetylacetonate to a known volume of the organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the saturated solution at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any remaining fine particles.

-

Dilute the filtered sample with a known volume of the pure solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

-

Concentration Determination:

-

UV-Vis Spectrophotometry: If the metal complex has a distinct and strong absorbance in the UV-Vis spectrum, this method can be used.

-

Prepare a series of standard solutions of the metal acetylacetonate of known concentrations.

-

Measure the absorbance of the standard solutions to create a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining the concentration of the metal ion.

-

Prepare standard solutions of the metal ion of known concentrations.

-

Digest the diluted sample and the standards in an appropriate acid matrix if necessary (ensure compatibility with the organic solvent).

-

Analyze the samples and standards by ICP-MS to determine the metal concentration in the sample.

-

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample, calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the logical process for solvent selection.

Caption: Experimental workflow for determining the solubility of a metal acetylacetonate.

Caption: Logical workflow for selecting an appropriate organic solvent.

Conclusion

The solubility of this compound in organic solvents is a key factor for its successful application in various scientific and industrial domains. While specific quantitative data remains elusive in readily accessible literature, this guide provides a foundational understanding through qualitative information on related lanthanide complexes and quantitative data for an analogous iron complex. The detailed experimental protocol and visual workflows presented herein offer a practical framework for researchers to determine solubility parameters tailored to their specific needs, thereby facilitating the advancement of research and development involving this important class of coordination compounds.

References

A Technical Guide to the Thermal Decomposition of Gadolinium Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the thermal decomposition behavior of gadolinium acetylacetonate, a precursor with significant applications in the synthesis of advanced materials, including those relevant to the pharmaceutical industry. Understanding its thermal stability and decomposition pathway is critical for the controlled production of gadolinium-based nanoparticles and thin films.

Thermal Decomposition Profile

The thermal decomposition of gadolinium(III) acetylacetonate hydrate (Gd(acac)₃·xH₂O) is a multi-step process that can be effectively characterized using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process typically involves an initial dehydration step, followed by the decomposition of the anhydrous complex, ultimately yielding gadolinium oxide (Gd₂O₃) as the final residue.

A study on this compound trihydrate (Gd(acac)₃·3H₂O) revealed a complex decomposition pattern following the initial loss of water. The weight loss observed below 150°C is attributed to the removal of both adsorbed and coordinated water molecules[1][2]. Following dehydration, the organic ligands decompose in overlapping stages. DTA results show broad peaks in the temperature ranges of 190-350°C and 350-500°C, indicating the complex nature of the decomposition of the acetylacetonate ligands[1][2]. The final, stable product of this thermal decomposition is gadolinium(III) oxide (Gd₂O₃)[1][2].

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events and corresponding mass losses observed during the thermal decomposition of this compound hydrate.

| Decomposition Stage | Temperature Range (°C) | Experimental Mass Loss (%) | Theoretical Mass Loss (%) | Evolved Species |

| Dehydration | < 150 | Not explicitly stated | ~10.62% (for trihydrate) | H₂O |

| Ligand Decomposition 1 | 190 - 350 | Not explicitly stated | - | CO, CO₂, Organic Fragments |

| Ligand Decomposition 2 | 350 - 500 | Not explicitly stated | - | CO, CO₂, Organic Fragments |

| Final Residue | > 500 | - | ~35.6% (as Gd₂O₃ from trihydrate) | - |

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermoanalytical techniques. Below are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is typically employed.

Methodology:

-

Sample Preparation: A precise amount of the this compound hydrate sample (typically 5-10 mg) is weighed into an appropriate crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, commonly a continuous flow of an inert gas such as nitrogen or argon, or in an oxidative atmosphere like air. A typical flow rate is 20-100 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate. A common heating rate is 10°C/min or 20°C/min[1][2].

-

Data Acquisition: The instrument continuously records the sample's mass and the temperature difference between the sample and a reference as a function of temperature.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous species produced during decomposition.

Instrumentation: A mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is often coupled to the outlet of the TGA instrument.

Methodology:

-

The TGA experiment is performed as described above.

-

The gas evolved from the TGA furnace is transferred to the MS or FTIR spectrometer via a heated transfer line.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.

-

Analysis of the spectra allows for the identification of the gaseous decomposition products, such as water, carbon monoxide, carbon dioxide, and various organic fragments[1][2].

Visualizing the Decomposition Pathway

The following diagrams illustrate the experimental workflow and the proposed thermal decomposition pathway of this compound hydrate.

Caption: Experimental workflow for analyzing the thermal decomposition of this compound.

Caption: Proposed thermal decomposition pathway of hydrated this compound.

References

A Technical Guide to Gadolinium Acetylacetonate: A Comparative Analysis of the Hydrated Form and the Consequences of Anhydrous Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of gadolinium acetylacetonate, focusing on the properties of its common hydrated form and the chemical transformations that occur under anhydrous conditions. This document is intended to be a valuable resource for researchers and professionals in drug development and materials science who utilize gadolinium compounds.

Core Properties: Hydrate vs. Anhydrous State

This compound is a coordination complex with the formula Gd(C₅H₇O₂)₃. While the anhydrous form is often discussed, it is generally considered unlikely to exist as a stable, simple compound.[1] The more plausible and well-characterized form is the dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂.[1] Attempts to create the anhydrous form by heating the hydrate under vacuum do not yield a simple Gd(C₅H₇O₂)₃ molecule. Instead, a dehydration process leads to the formation of an oxo-cluster, specifically Gd₄O(C₅H₇O₂)₁₀.[1]

This distinction is critical for researchers, as the properties and reactivity of the commercially available hydrated form differ significantly from the theoretical anhydrous compound. The presence of coordinated water molecules in the hydrate influences its solubility, thermal stability, and spectroscopic characteristics.

Tabulated Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound hydrate. Data for a simple anhydrous form is not available due to its instability.

| Property | This compound Hydrate (Gd(acac)₃·xH₂O) |

| Chemical Formula | Gd(C₅H₇O₂)₃ · xH₂O (often as dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂) |

| Molecular Weight | 454.57 g/mol (anhydrous basis)[2], 508.62 g/mol (trihydrate)[3][4] |

| CAS Number | 14284-87-8 (anhydrous)[1][5], 47313-82-6 (dihydrate)[1], 64438-54-6 (hydrate)[2][6] |

| Appearance | Off-white or faint beige powder[1][2][5] |

| Melting Point | 143 °C (decomposes)[2][6] |

| Thermal Decomposition | Exhibits weight loss below 150 °C due to the loss of adsorbed and complexed water.[3][4] It shows complex decomposition behavior with DTA peaks between 190-350 °C and 350-500 °C.[3][4] |

| FT-IR Spectroscopy (cm⁻¹) | A wide band around 3300 cm⁻¹ indicates the presence of crystalline water.[3] A peak at 1602 cm⁻¹ is associated with the C=O stretching vibration of the keto tautomer, while the peak at 1523 cm⁻¹ corresponds to the C=C stretching vibration of the enol form.[3][4] A peak at 536 cm⁻¹ is attributed to the Gd-O stretching absorption.[3] |

| UV-Vis Absorbance | In solution, it shows an absorbance peak around 294 nm, attributed to the π-π* transition of the β-diketonate ligand.[3] Another source indicates two absorbance bands: one between 320-370 nm and another between 370-450 nm, attributed to π-π* and n-π* transitions of the β-diketonate ligands.[3][4] |

| Fluorescence | Exhibits a strong emission peak at 520 nm when excited at 365 nm.[3][4] |

Experimental Protocols

Thermal Analysis (TGA/DTA) of this compound Hydrate

Objective: To determine the thermal stability and decomposition profile of this compound hydrate.

Methodology:

-

A sample of this compound hydrate is placed in an alumina crucible.

-

The crucible is heated in a thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample as a function of temperature is recorded by the TGA, while the DTA measures the temperature difference between the sample and a reference, indicating exothermic or endothermic transitions.

-

The resulting TGA and DTA curves are analyzed to identify the temperatures of dehydration and decomposition.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound hydrate.

Methodology:

-

A small amount of the this compound hydrate sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the sample can be analyzed using an attenuated total reflectance (ATR) accessory.

-

The sample is placed in the FT-IR spectrometer.

-

An infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to different vibrational modes of the molecule, such as O-H stretching of water, C=O and C=C stretching of the acetylacetonate ligand, and Gd-O bonds.[3][4]

Visualized Workflows and Relationships

Experimental Workflow for Characterization

Caption: Workflow for the physicochemical characterization of this compound hydrate.

Thermal Decomposition Pathway

Caption: Proposed pathway for the thermal decomposition of this compound dihydrate.

Applications in Drug Development and Research

Gadolinium-based compounds are of significant interest in drug development, primarily as contrast agents for Magnetic Resonance Imaging (MRI).[7][8] The paramagnetic properties of the Gd(III) ion enhance the relaxation rates of water protons in its vicinity, leading to improved image contrast.[9] this compound can serve as a precursor for the synthesis of more complex gadolinium-based contrast agents.[1][10] Its solubility in organic solvents makes it a useful starting material for various synthetic modifications.[11]

Furthermore, gadolinium-containing materials are being explored for other biomedical applications, including as antimicrobial and anticancer agents, and in bone regeneration.[12] The ability to incorporate gadolinium into different material matrices, for which this compound can be a precursor, opens up possibilities for the development of multifunctional therapeutic and diagnostic agents.[11][13]

Conclusion

A thorough understanding of the properties of this compound hydrate is essential for its effective use in research and drug development. It is crucial to recognize that the stable, commercially available form is a hydrate, and that anhydrous conditions lead to the formation of an oxo-cluster rather than a simple anhydrous complex. The experimental protocols and data presented in this guide provide a solid foundation for the characterization and application of this important gadolinium compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gadolinium(III) acetylacetonate hydrate | Gd(acac)3 | C15H21GdO6 · xH2O - Ereztech [ereztech.com]

- 3. vibgyorpublishers.org [vibgyorpublishers.org]

- 4. vibgyorpublishers.org [vibgyorpublishers.org]

- 5. strem.com [strem.com]

- 6. Gadolinium(III) Acetylacetonate HydrateCAS #: 64438-54-6 [eforu-chemical.com]

- 7. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gadolinium in Medical Imaging—Usefulness, Toxic Reactions and Possible Countermeasures—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.stanford.edu [web.stanford.edu]

- 10. Gadolinium acetate - Wikipedia [en.wikipedia.org]

- 11. americanelements.com [americanelements.com]

- 12. Biomedical Applications of Gadolinium‐Containing Biomaterials: Not Only MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

CAS number and chemical properties of gadolinium acetylacetonate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gadolinium acetylacetonate, a coordination compound with significant potential in various scientific and biomedical fields. This document details its chemical properties, experimental protocols for its synthesis and characterization, and discusses its current and potential applications, with a focus on areas relevant to drug development. Safety and toxicological aspects are also addressed to provide a complete profile of this compound.

Chemical and Physical Properties

This compound is a coordination complex involving the gadolinium(III) ion and acetylacetonate ligands. It primarily exists in a hydrated form, which is more stable and commonly used in research and development. The anhydrous form is also known but is considered less stable.[1] A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | Tris(acetylacetonato)gadolinium(III) |

| Synonyms | Gd(acac)₃, 2,4-Pentanedione gadolinium(III) derivative |

| CAS Number | 14284-87-8 (anhydrous)[1], 47313-82-6 (dihydrate)[1], 64438-54-6 (hydrate)[2] |

| Molecular Formula | C₁₅H₂₁GdO₆ (anhydrous)[1], C₁₅H₂₁GdO₆ · xH₂O (hydrate)[2] |

| Molecular Weight | 454.57 g/mol (anhydrous basis)[2] |

| Appearance | Off-white to faint beige powder[3] |

| Melting Point | 143 °C (decomposes)[2] |

| Solubility | Soluble in organic solvents.[4] |

| Purity | Commercially available up to 99.9% trace metals basis.[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

This protocol is adapted from general methods for the synthesis of metal acetylacetonate complexes.[5][6]

Materials:

-

Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

-

Acetylacetone (2,4-pentanedione)

-

Ammonia solution (5 M)

-

Deionized water

-

Ethanol

Procedure:

-

In a 250 mL beaker, dissolve 10 mmol of gadolinium(III) chloride hexahydrate in 50 mL of deionized water with gentle stirring.

-

In a separate beaker, add 30 mmol of acetylacetone to 50 mL of ethanol and stir until a homogeneous solution is formed.

-

Slowly add the ethanolic acetylacetone solution to the aqueous gadolinium chloride solution while stirring continuously.

-

To the resulting mixture, add 5 M ammonia solution dropwise until the pH of the solution reaches approximately 7. A precipitate will begin to form.

-

Continue stirring the mixture at room temperature for one hour to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the product with several small portions of cold deionized water to remove any unreacted salts.

-

Dry the product in a desiccator under vacuum to obtain the final this compound hydrate powder.

For obtaining high-purity crystals suitable for certain applications, recrystallization can be performed.[7]

Materials:

-

Crude this compound hydrate

-

Methanol (or another suitable solvent in which the compound is soluble when hot and less soluble when cold)

-

Petroleum ether (or another suitable anti-solvent)

Procedure:

-

Dissolve the crude this compound hydrate in a minimum amount of hot methanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

If crystals do not form readily, slowly add petroleum ether dropwise until the solution becomes slightly turbid.

-

Allow the solution to stand undisturbed to facilitate crystal growth.

-

Collect the purified crystals by filtration and dry them under vacuum.

2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized complex.

Methodology:

-

A small amount of the dried this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet.

-

The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Characteristic peaks for the acetylacetonate ligand are expected, including C=O and C=C stretching vibrations around 1602 cm⁻¹ and 1523 cm⁻¹, respectively. A broad band around 3300 cm⁻¹ indicates the presence of water of hydration. A peak around 536 cm⁻¹ can be attributed to the Gd-O stretching vibration.[4]

2.3.2. Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and the number of water molecules in the hydrated complex.

Methodology:

-

A sample of the this compound hydrate is placed in a TGA instrument.

-

The sample is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 20 °C/min) under a controlled atmosphere (e.g., air or nitrogen).[4][8]

-

Weight loss below 150°C typically corresponds to the loss of water molecules.[4][8] The subsequent decomposition steps relate to the degradation of the acetylacetonate ligands.

Applications in Research and Drug Development

This compound serves as a versatile precursor and catalyst in various applications, including those relevant to the pharmaceutical and biomedical sectors.

A primary application of this compound is its use as a precursor in the sol-gel synthesis of gadolinia-doped ceria (GDC) nanoparticles.[1][9] These nanoparticles have potential applications in catalysis and as solid oxide fuel cell materials. In the context of drug development, gadolinium-containing nanoparticles are being explored as contrast agents for magnetic resonance imaging (MRI) and as platforms for drug delivery.[10][11]

Caption: Workflow for the synthesis of gadolinia-doped ceria nanoparticles.

While this compound itself is not a clinically approved MRI contrast agent, it can be a starting material for the synthesis of more complex gadolinium-based contrast agents (GBCAs). The paramagnetic properties of the Gd(III) ion are essential for enhancing the contrast in MRI images.[10] Research is ongoing to develop GBCAs with improved safety profiles and targeting capabilities, often by incorporating the gadolinium complex into larger molecules or nanoparticles.[10][11][12][13]

Lanthanide complexes, including those of gadolinium, are known to catalyze various organic reactions. This compound has been investigated for its catalytic activity, for instance, in hydroboration reactions.[1] This catalytic potential could be harnessed in the synthesis of complex pharmaceutical intermediates.

Safety and Toxicology

The safety of gadolinium-containing compounds is a critical consideration, particularly for biomedical applications.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Tract | H335: May cause respiratory irritation |

Source: Sigma-Aldrich Safety Data Sheet[2]

The primary toxicological concern with gadolinium compounds is the potential for the release of free Gd(III) ions, which are toxic.[13] The toxicity of GBCAs is generally related to their stability; less stable complexes are more likely to release free gadolinium. While specific toxicological studies on this compound are limited, general precautions for handling gadolinium compounds should be followed. These include using appropriate personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.

Biocompatibility studies on other gadolinium complexes have shown varied effects on cell viability and hemostasis, highlighting the need for thorough toxicological evaluation of any new gadolinium-based compound intended for biomedical use.[14][15]

Conclusion

This compound is a valuable compound with a range of applications in materials science and catalysis, and it holds potential as a precursor in the development of advanced biomedical materials, including novel MRI contrast agents and drug delivery systems. A thorough understanding of its chemical properties, synthesis, and safety profile, as outlined in this guide, is essential for its effective and safe utilization in research and development. Further studies are warranted to fully explore its biocompatibility and potential in specific drug development applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 乙酰丙酮合钆(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Gadolinium(III) acetylacetonate hydrate | Gd(acac)3 | C15H21GdO6 · xH2O - Ereztech [ereztech.com]

- 4. vibgyorpublishers.org [vibgyorpublishers.org]

- 5. magritek.com [magritek.com]

- 6. thecreativechemist.org [thecreativechemist.org]

- 7. ionicviper.org [ionicviper.org]

- 8. vibgyorpublishers.org [vibgyorpublishers.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gadolinium loaded nanoparticles in theranostic magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gadolinium-functionalized nanoparticles for application as magnetic resonance imaging contrast agents via polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Integration of gadolinium in nanostructure for contrast enhanced-magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biocompatibility Studies of Gadolinium Complexes with Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Gadolinium Acetylacetonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Gadolinium acetylacetonate, a coordination complex of the lanthanide metal gadolinium, is a compound of significant interest in various scientific fields, including materials science and biomedicine. Its unique paramagnetic properties make it a cornerstone for the development of magnetic resonance imaging (MRI) contrast agents. This guide provides an in-depth overview of its chemical properties, synthesis protocols, and key applications relevant to research and drug development.

Chemical and Physical Properties

This compound is most commonly available in its hydrated form. The anhydrous complex, while often cited, is considered unlikely to exist in a stable state. The dihydrate and trihydrate are more well-characterized forms.

Table 1: Core Properties of this compound

| Property | Value | Notes |

| Chemical Formula | Anhydrous: C₁₅H₂₁GdO₆[1] | The anhydrous form is widely discussed but may be unstable.[1] |

| Dihydrate: Gd(C₅H₇O₂)₃(H₂O)₂[1] | An 8-coordinated, more plausible structure.[1] | |

| Trihydrate: Gd(C₅H₇O₂)₃·3H₂O[2][3] | A common starting material for derivative synthesis.[2][3] | |

| Molecular Weight | Anhydrous: 454.58 g/mol [1][4] | Often cited as the basis weight.[5][6] |

| Trihydrate: 508.62 g/mol [2][3] | ||

| Appearance | Off-white or faint beige powder[1][6] | |

| Synonyms | Tris(acetylacetonato)gadolinium(III), Gd(acac)₃[1] | |

| CAS Number | Anhydrous: 14284-87-8[1] | Dihydrate: 47313-82-6[1] |

Experimental Protocols

The synthesis of gadolinium-based materials is crucial for tailoring their properties for specific applications. Below are detailed protocols for the synthesis of this compound derivatives.

Solvothermal Synthesis of Gadolinium Hydroxide Acetylacetonate Derivatives

This method describes the synthesis of gadolinium hydroxide acetylacetonate derivatives, Gd(OH)ₓ(AcAc)₃₋ₓ, via a solvothermal process using this compound trihydrate as a precursor.[2][3]

Materials:

-

Centrifuge

Procedure:

-

Dispersion: Disperse 1.5787 g (0.003 mol) of Gd(AcAc)₃·3H₂O into 10.5 mL of absolute diphenyl ether in a beaker with magnetic stirring to form a solution.[2][3]

-

Solvothermal Reaction: Pour the solution into a 25 mL Teflon-lined autoclave and heat to the desired temperature (e.g., 160 °C or 220 °C) for 2 hours. The composition of the final product is temperature-dependent, yielding Gd(OH)(AcAc)₂ at 160 °C and Gd(OH)₂(AcAc) at 220 °C.[3]

-

Cooling and Precipitation: Allow the autoclave to cool to room temperature. A yellow suspension should be observed.[2][3]

-

Separation: Mix the suspension with an equal volume of acetone to precipitate the product.[2][3]

-

Washing: Separate the precipitate by centrifugation and wash it with acetone to remove residual solvents and unreacted precursors.[2][3]

-

Drying: Dry the final product under vacuum. The resulting samples can be designated as Gd-S-T, where T represents the reaction temperature.[3]

Applications in Drug Development and Research

Gadolinium-containing compounds, particularly this compound and its derivatives, are pivotal in biomedical research. Their primary application stems from the paramagnetic nature of the Gd³⁺ ion.

Magnetic Resonance Imaging (MRI)

Gadolinium-based complexes are the most widely used contrast agents in MRI.[7][8] They function by shortening the relaxation time (T1) of water protons in their vicinity, thereby enhancing the signal intensity and improving the contrast of MR images.[8] This allows for better visualization of tissues, organs, and vascular structures, aiding in the diagnosis of a wide range of conditions, including tumors and inflammation.[8]

Drug Delivery and Theranostics

The development of gadolinium-based nanoparticles and complexes extends their utility beyond diagnostics into the realm of theranostics—a strategy that combines therapy and diagnosis. These materials can be engineered to not only act as MRI contrast agents but also to carry and deliver therapeutic drugs to specific targets. The potential applications are vast, including roles as antimicrobial and antitumor agents.[9]

Safety and Biocompatibility

While gadolinium-based contrast agents are essential diagnostic tools, the potential for gadolinium ion release in the body is a safety concern.[8] The free Gd³⁺ ion is toxic, necessitating the use of strong chelating agents to ensure its stability and facilitate excretion from the body.[8][10] Research into the biocompatibility of new gadolinium complexes is critical, with studies focusing on their interactions with blood components and potential cellular toxicity to ensure they are safe for clinical use.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. vibgyorpublishers.org [vibgyorpublishers.org]

- 3. vibgyorpublishers.org [vibgyorpublishers.org]

- 4. scbt.com [scbt.com]

- 5. Gadolinium(III) acetylacetonate 99.9 trace metals 64438-54-6 [sigmaaldrich.com]

- 6. Gadolinium(III) acetylacetonate hydrate | Gd(acac)3 | C15H21GdO6 · xH2O - Ereztech [ereztech.com]

- 7. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emjreviews.com [emjreviews.com]

- 9. Biomedical Applications of Gadolinium‐Containing Biomaterials: Not Only MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biocompatibility Studies of Gadolinium Complexes with Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Gadolinium Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of gadolinium acetylacetonate using Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA). The following sections detail the experimental protocols, present key quantitative data, and illustrate the analytical workflow, offering valuable insights for researchers in materials science and drug development.

Introduction

This compound, often in its hydrated form (Gd(C₅H₇O₂)₃ · xH₂O), is a coordination complex of significant interest in various fields, including as a precursor for the synthesis of gadolinium-based nanoparticles and as a potential contrast agent in magnetic resonance imaging (MRI). A thorough understanding of its thermal stability and molecular structure is crucial for its application. Spectroscopic techniques such as FTIR and TGA are indispensable tools for characterizing this compound. FTIR provides information about the chemical bonds and functional groups present in the molecule, while TGA reveals its thermal decomposition profile and composition.

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the analysis of this compound.[1][2]

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups and vibrational modes of this compound.

Methodology:

-

Sample Preparation: The solid sample of this compound is intimately mixed with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. KBr is used as a background material as it is transparent to infrared radiation in the typical analysis range.[1]

-

Instrumentation: A PerkinElmer Spectrum 100 FT-IR spectrometer or a similar instrument is used for the analysis.[1][2]

-

Data Acquisition:

-

A background spectrum of the KBr pellet is first recorded.

-

The sample pellet is then placed in the spectrometer's sample holder.

-

The FTIR spectrum of the sample is recorded over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition pattern of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an alumina or platinum crucible.

-

Instrumentation: A PerkinElmer TGA 7 or a NETZSCH STA 449F3 Thermo Gravimetric Analyzer can be utilized for the analysis.[1][2]

-

Data Acquisition:

-

The sample is heated from room temperature (e.g., 45 °C) to a final temperature of approximately 800 °C.[1][2]

-

The analysis is typically conducted in a controlled atmosphere, such as air or nitrogen, to study the effects of oxidation or inert decomposition.[1][2][3]

-

The instrument continuously records the mass of the sample as a function of temperature.

-

Data Presentation

The quantitative data obtained from FTIR and TGA analyses are summarized in the tables below for easy reference and comparison.

FTIR Spectral Data for this compound Trihydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3300 | O-H stretching vibration of crystalline water | [1] |

| 1602 | C=O stretching vibration of the keto tautomer | [1] |

| 1523 | C=C stretching vibration of the enol tautomer | [1] |

| 1391 | -CH₃ vibrations | [1] |

| 1016 | -CH₃ vibrations | [1] |

| 495 | Gd-O-Gd vibration (in derivatives) | [1][2] |

TGA Data for this compound Trihydrate

| Temperature Range (°C) | Mass Loss Event | Final Product | Reference |

| Below 150 | Loss of adsorbed and complexed water molecules | - | [1][2] |

| 190 - 350 | Decomposition of acetylacetonate ligands (initial) | - | [1] |

| 350 - 500 | Decomposition of acetylacetonate ligands (continued) | - | [1] |

| Above ~820 | Final decomposition to gadolinium oxide | Gd₂O₃ | [3] |

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

Discussion

The FTIR spectrum of this compound trihydrate clearly shows the characteristic absorption bands of the acetylacetonate ligand and the presence of water molecules. The peaks around 1602 cm⁻¹ and 1523 cm⁻¹ are indicative of the C=O and C=C stretching vibrations within the chelate ring, confirming the coordination of the acetylacetonate ligand to the gadolinium ion.[1] The broad absorption band at approximately 3300 cm⁻¹ is characteristic of the O-H stretching vibrations of the water of hydration.[1]

The TGA results reveal a multi-step decomposition process for this compound trihydrate. The initial weight loss below 150°C corresponds to the removal of water molecules.[1][2] This is followed by a more complex decomposition of the organic ligands in the temperature range of 190°C to 500°C.[1] The final residue at temperatures above 820°C is gadolinium oxide (Gd₂O₃), which is the thermodynamically stable product.[3]

Conclusion

FTIR and TGA are powerful analytical techniques for the comprehensive characterization of this compound. The data obtained from these methods provide critical information regarding the molecular structure, composition, and thermal stability of the compound. This knowledge is essential for its quality control and for the development of novel applications in various scientific and industrial fields, including the synthesis of advanced materials and pharmaceuticals.

References

Methodological & Application

Gadolinium Acetylacetonate: A Versatile Precursor for Advanced Thin Film Deposition

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gadolinium acetylacetonate, a coordination compound with the formula Gd(C₅H₇O₂)₃, serves as a valuable precursor in the fabrication of gadolinium-based thin films.[1] Its favorable thermal properties and reactivity make it suitable for a variety of deposition techniques, including sol-gel synthesis and thermal decomposition, to produce high-quality thin films for diverse applications. These applications range from solid oxide fuel cells to potential use in biomedical imaging and microelectronics. This document provides detailed application notes and protocols for the use of this compound in thin film deposition.

Precursor Properties

This compound is typically available as a hydrate, Gd(C₅H₇O₂)₃·xH₂O, which is an off-white powder.[1][2] The anhydrous form has a molecular weight of 454.57 g/mol . Understanding its thermal behavior is crucial for its application in vapor deposition techniques.

Thermal Decomposition:

Thermal analysis of this compound hydrate reveals a multi-step decomposition process. The initial weight loss below 150°C is attributed to the loss of water molecules.[3][4] The main decomposition of the acetylacetonate ligands occurs at higher temperatures, typically in the range of 190-500°C, leading to the formation of gadolinium oxide (Gd₂O₃) as the final product at around 820°C.[3][4][5]

Thin Film Deposition Techniques

This compound is a versatile precursor for various thin film deposition methods. The choice of technique depends on the desired film properties, substrate compatibility, and scalability of the process.

Sol-Gel Synthesis

The sol-gel method is a wet-chemical technique that allows for the synthesis of high-purity and homogenous thin films at relatively low temperatures.[6] this compound is particularly well-suited for the preparation of gadolinia-doped ceria (GDC) thin films, which are of interest as electrolytes in solid oxide fuel cells.[6][7]

Key Applications:

-

Fabrication of gadolinia-doped ceria (GDC) electrolytes for solid oxide fuel cells (SOFCs).[6][7]

-

Synthesis of gadolinium oxide nanoparticles.

Experimental Protocol: Sol-Gel Synthesis of Gadolinia-Doped Ceria (GDC) Gel Powders [6]

This protocol describes the synthesis of GDC gel powders using this compound and cerium acetylacetonate as precursors.

Materials:

-

This compound (Gd(acac)₃)

-

Cerium acetylacetonate (Ce(acac)₃)

-

Ethanol (solvent)

-

Deionized water (for hydrolysis)

-

Nitric acid (catalyst)

Procedure:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of this compound and cerium acetylacetonate in ethanol.

-

Hydrolysis: Add a mixture of deionized water and nitric acid to the precursor solution under vigorous stirring. The hydrolysis ratio (molar ratio of water to metal precursors) is a critical parameter.

-

Gelation: Continue stirring the solution at a controlled temperature (e.g., 55-125°C) until a gel is formed.[6] The gelation time will vary depending on the temperature and hydrolysis ratio.

-

Aging: Age the gel at the same temperature for a specific period to allow for the completion of the condensation reactions.

-

Drying: Dry the gel under controlled conditions (e.g., at ambient pressure) to obtain a monolithic gel.

-

Calcination: Calcine the dried gel at a high temperature (e.g., 600°C) to remove organic residues and promote crystallization of the GDC phase.[6]

Quantitative Data for Sol-Gel Synthesis of GDC:

| Parameter | Value/Range | Resulting Film/Powder Property | Reference |

| Hydrolysis Ratio | Varies | Influences morphology and nature of the sol-gel product | [6] |

| Reaction Temperature | 55–125 °C | Produces crystalline GDC gels | [6] |

| Calcination Temperature | 600 °C | Leads to grain growth, with crystallite size < 9 nm | [6] |

Logical Relationship for Sol-Gel Process:

Caption: Sol-Gel synthesis workflow for GDC.

Thermal Decomposition

Thermal decomposition, including techniques like spray pyrolysis, utilizes the thermal instability of this compound to deposit thin films. In this method, a solution containing the precursor is atomized and sprayed onto a heated substrate, where the precursor decomposes to form the desired oxide film.

Key Applications:

-

Deposition of gadolinium oxide (Gd₂O₃) thin films.

-

Fabrication of functional layers in solid oxide electrolysis cells.[8]

Experimental Protocol: Spray Pyrolysis of Gadolinium Oxide Thin Films

This protocol provides a general procedure for the deposition of gadolinium oxide thin films using spray pyrolysis.

Materials:

-

This compound (Gd(acac)₃)

-

Organic solvent (e.g., ethanol, methanol)

-

Substrate (e.g., silicon, glass)

Equipment:

-

Spray pyrolysis setup (atomizer, precursor solution delivery system, substrate heater)

Procedure:

-

Precursor Solution Preparation: Dissolve this compound in a suitable organic solvent to a desired concentration.

-

Substrate Preparation: Clean the substrate thoroughly to remove any contaminants.

-

Deposition: Heat the substrate to the desired deposition temperature. Atomize the precursor solution and spray it onto the heated substrate at a controlled flow rate.

-

Annealing: Post-deposition annealing may be required to improve the crystallinity and properties of the film.

Quantitative Data for Spray Pyrolysis:

Specific quantitative data for spray pyrolysis using this compound is limited in the provided search results. The following table provides general parameters for spray pyrolysis of other metal oxides as a reference.

| Parameter | General Range | Influence on Film Properties |

| Substrate Temperature | 300 - 500 °C | Affects crystallinity, morphology, and phase |

| Precursor Concentration | 0.05 - 0.2 M | Influences film thickness and uniformity |

| Solution Flow Rate | 1 - 10 mL/min | Affects growth rate and surface coverage |

| Carrier Gas Flow Rate | 5 - 20 L/min | Influences droplet size and deposition efficiency |

Experimental Workflow for Spray Pyrolysis:

Caption: Spray pyrolysis experimental workflow.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

While this compound is a potential precursor for CVD and ALD, the available literature primarily focuses on other gadolinium precursors, such as Gd(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedione), for these techniques.[9][10] The principles of using a metal-organic precursor in these methods can be extended to this compound, but specific process parameters would require optimization.

General Considerations for CVD/ALD:

-

Precursor Volatility and Stability: The precursor must be sufficiently volatile to be transported to the substrate in the gas phase and thermally stable enough to avoid premature decomposition.

-

Substrate Temperature: The substrate temperature must be within the deposition window to ensure controlled film growth.

-

Co-reactant: An appropriate co-reactant (e.g., oxygen, ozone, water) is necessary for the desired chemical reaction on the substrate surface.

Signaling Pathway for ALD Process:

Caption: A typical ALD cycle.

Conclusion

This compound is a promising and versatile precursor for the deposition of gadolinium-containing thin films. The sol-gel method is well-established for producing high-quality gadolinia-doped ceria films, with clear protocols and influencing parameters identified. While its application in thermal decomposition techniques like spray pyrolysis is feasible, further research is needed to establish optimized process parameters. For advanced vapor deposition techniques such as CVD and ALD, this compound remains a candidate precursor, though more studies are required to determine its suitability and optimal deposition conditions compared to other available gadolinium sources. The protocols and data presented in this document provide a solid foundation for researchers and scientists to explore the potential of this compound in their thin film deposition endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gadolinium(III) acetylacetonate 99.9 trace metals 64438-54-6 [sigmaaldrich.com]

- 3. vibgyorpublishers.org [vibgyorpublishers.org]

- 4. vibgyorpublishers.org [vibgyorpublishers.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Gadolinium-doped ceria - Wikipedia [en.wikipedia.org]

- 8. acs.figshare.com [acs.figshare.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Atomic Layer Deposition of Gadolinium Oxide Using Gadolinium Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce conformal, uniform, and pinhole-free films with atomic-level thickness control. Gadolinium oxide (Gd₂O₃) thin films are of significant interest in various fields, including microelectronics as high-κ dielectric materials, in protective coatings, and for applications in biomedical devices and drug delivery systems due to their unique magnetic and optical properties.

Gadolinium (III) acetylacetonate (Gd(acac)₃) is a metal-organic β-diketonate complex that can serve as a precursor for the deposition of gadolinium-containing thin films. Its volatility and thermal stability are key characteristics that make it a candidate for ALD processes. This document provides a detailed guide for the development of an ALD process for gadolinium oxide using gadolinium acetylacetonate, based on available data for similar precursors and the material's known properties.

Precursor Properties: Gadolinium (III) Acetylacetonate

A thorough understanding of the precursor's properties is essential for designing a successful ALD process. Key thermal properties of this compound are summarized below.

| Property | Value | Notes |

| Chemical Formula | Gd(C₅H₇O₂)₃ | Anhydrous basis |

| Molecular Weight | 454.57 g/mol | Anhydrous basis |

| Appearance | Off-white/faint beige powder | |

| Melting Point | ~143 °C (decomposes) | |

| Decomposition Behavior | Exhibits complex decomposition between 190-350 °C and 350-500 °C. | [1][2] |

The thermal decomposition profile suggests that a suitable ALD thermal window for Gd(acac)₃ would likely be below 200°C to avoid significant thermal self-decomposition, which would lead to a chemical vapor deposition (CVD)-like growth mode and compromise the self-limiting nature of ALD.

Proposed ALD Protocol for Gadolinium Oxide (Gd₂O₃)

While a specific, validated protocol for ALD of Gd₂O₃ using Gd(acac)₃ is not widely reported, a robust starting point can be developed based on processes for similar β-diketonate precursors, such as gadolinium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Gd(thd)₃). The following protocol outlines the key steps and suggested starting parameters for process development.

I. Substrate Preparation

-

Select appropriate substrates (e.g., Si(100) wafers, quartz, or specific biomedical device components).

-

Clean the substrates using a standard procedure to remove organic and inorganic contaminants. A common method for silicon wafers includes:

-

Sonication in acetone for 10 minutes.

-

Sonication in isopropanol for 10 minutes.

-

Rinsing with deionized (DI) water.

-

Drying with a stream of high-purity nitrogen gas.

-

Optional: A piranha etch or UV-ozone treatment to create a hydrophilic surface with hydroxyl (-OH) groups, which act as initial reaction sites.

-

II. ALD System and Precursor Setup

-

Load the cleaned substrates into the ALD reactor chamber.

-

Heat the this compound precursor in a bubbler or crucible to a temperature that provides sufficient vapor pressure for transport into the reactor. A starting source temperature of 160-180°C is recommended.

-

Use a heated gas line from the precursor source to the reactor to prevent condensation. The line temperature should be higher than the source temperature.

-

Use ozone (O₃) or water (H₂O) as the oxygen source (co-reactant). Ozone is often preferred for β-diketonate precursors as it can lead to more efficient ligand removal and lower impurity levels in the film.

III. ALD Cycle Parameters (Starting Point)

The ALD process consists of sequential and self-limiting surface reactions. A single ALD cycle for Gd₂O₃ deposition involves four steps:

-

Gd(acac)₃ Pulse: Introduce Gd(acac)₃ vapor into the reactor to react with the substrate surface.

-

Purge 1: Purge the reactor with an inert gas (e.g., N₂ or Ar) to remove unreacted precursor and gaseous byproducts.

-

Oxidant Pulse: Introduce the oxygen source (e.g., O₃ or H₂O) to react with the adsorbed gadolinium-containing species on the surface.

-

Purge 2: Purge the reactor again with the inert gas to remove unreacted oxidant and byproducts.

The following table provides suggested starting parameters for the ALD process development, based on a similar Gd(thd)₃/O₃ process.[3]

| Parameter | Suggested Starting Value | Range for Optimization |

| Substrate Temperature | 250 °C | 200 - 350 °C |

| Gd(acac)₃ Source Temp. | 170 °C | 160 - 190 °C |

| Gd(acac)₃ Pulse Time | 2.0 s | 0.5 - 4.0 s |

| N₂ Purge Time 1 | 3.0 s | 1.0 - 10.0 s |

| O₃ (or H₂O) Pulse Time | 2.0 s | 0.5 - 5.0 s |

| N₂ Purge Time 2 | 5.0 s | 2.0 - 10.0 s |

| Reactor Pressure | ~1.0 Torr | Varies with ALD system |

IV. Process Optimization

To achieve a true ALD process, it is crucial to verify the self-limiting nature of the growth. This involves:

-

Pulse Time Variation: Vary the Gd(acac)₃ and oxidant pulse times while keeping other parameters constant. The growth per cycle (GPC) should increase with pulse time and then saturate, indicating that the surface reactions have completed.

-

ALD Temperature Window: Perform depositions at various substrate temperatures. The GPC should be relatively constant within a specific temperature range (the "ALD window"). At lower temperatures, condensation may occur, while at higher temperatures, precursor decomposition can lead to CVD-like growth.[3]

Expected Film Properties

Based on ALD of Gd₂O₃ with the similar Gd(thd)₃ precursor, the following film properties can be anticipated.

| Property | Expected Value/Characteristic |

| Growth per Cycle (GPC) | 0.2 - 0.5 Å/cycle[3] |

| Film Composition | Stoichiometric Gd₂O₃ with low carbon and hydrogen impurities. |

| Crystallinity | Amorphous at lower deposition temperatures (< 250°C), becoming crystalline (cubic C-type) at higher temperatures.[3] |

| Surface Roughness (RMS) | Very smooth, typically in the range of 1-3 nm for a 100 nm thick film.[3] |

| Dielectric Constant (k) | Approximately 13-16.[3] |

Visualizing the ALD Workflow

The following diagrams illustrate the logical flow of the ALD process.

Caption: The sequential four-step process of a single atomic layer deposition cycle for Gd₂O₃.

References

Application Notes and Protocols: Gadolinium Acetylacetonate in Magnetic Resonance Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction